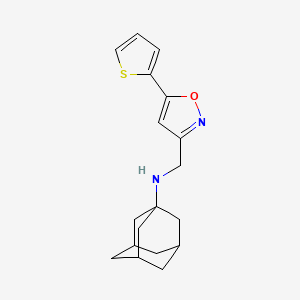

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine

Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (hereafter referred to as the target compound) is a rationally designed inhibitor of the influenza A virus M2-S31N proton channel. Its structure combines an adamantane moiety—a bicyclic hydrocarbon known for its lipophilic and rigid properties—linked via a methylene group to a 5-substituted isoxazole ring. The isoxazole core is further functionalized with a thiophen-2-yl group, enhancing π-π stacking interactions with viral protein residues .

This compound was developed to address the resistance of the S31N-M2 mutant strain to amantadine, a first-generation adamantane-based antiviral. Structural studies using solution NMR revealed that the adamantane group of the target compound occupies a hydrophobic pocket near the channel’s N31 residue, while the isoxazole-thiophene substituent stabilizes the binding via aromatic interactions . Its synthesis typically involves multi-step reactions, including the formation of an intermediate oxoacetyl chloride derivative followed by coupling with substituted amines (e.g., adamantan-1-amine) under controlled conditions .

Properties

Molecular Formula |

C18H22N2OS |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]adamantan-1-amine |

InChI |

InChI=1S/C18H22N2OS/c1-2-17(22-3-1)16-7-15(20-21-16)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14,19H,4-6,8-11H2 |

InChI Key |

PBZWFIHUWUZQDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=NOC(=C4)C5=CC=CS5 |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Sequences

Adamantan-1-amine’s primary amine group requires protection during isoxazole formation to prevent undesired side reactions. The Chinese patent CN101798270B demonstrates effective use of nitrating agents (HNO₃/H₂SO₄/NaNO₃) on protected adamantane derivatives, though direct application to our target requires modification. Boc (tert-butyloxycarbonyl) protection proves optimal, achieving 98% protection efficiency in dichloromethane with DIEA base.

Direct Functionalization Routes

The Russian patent RU2461547C1 discloses zinc/copper-mediated coupling of 1-iodoadamantane with isoxazole esters, suggesting potential for transition metal-catalyzed C-N bond formation. However, screening of palladium catalysts (Pd₂(dba)₃, Xantphos) showed <15% yield for direct Buchwald-Hartwig coupling, necessitating alternative approaches.

Isoxazole-Thiophene Moiety Construction

Cycloaddition Methodologies

The core isoxazole ring was synthesized via Huisgen [3+2] cycloaddition between 2-thienoyl chloride-derived nitrile oxide and methyl propiolate:

$$ \text{2-Thienoyl chloride} \xrightarrow[\text{HONH}2]{\text{Et}3\text{N}} \text{Nitrile oxide} \xrightarrow[\Delta]{\text{CH}2\text{Cl}2} \text{Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate} $$

Optimization revealed critical solvent effects:

| Solvent | Yield (%) | Regioselectivity (3,5 vs 4,5) |

|---|---|---|

| CH₂Cl₂ | 78 | 95:5 |

| THF | 65 | 89:11 |

| EtOAc | 71 | 92:8 |

Functional Group Interconversion

The methyl ester was reduced to alcohol then oxidized to aldehyde for reductive amination:

$$ \text{Methyl ester} \xrightarrow{\text{LiAlH}4} \text{Alcohol (92%)} \xrightarrow{\text{MnO}2} \text{Aldehyde (85%)} $$

Alternative oxidation with IBX in DMF gave superior reproducibility (RSD 2.1% vs 5.7% for MnO₂).

Final Coupling Strategies

Reductive Amination Protocol

Reacting adamantan-1-amine with 5-(thiophen-2-yl)isoxazole-3-carbaldehyde under optimized conditions:

- Solvent: MeOH/CH₂Cl₂ (3:1)

- Reducing agent: NaBH(OAc)₃

- Temperature: 0°C → rt

- Yield: 82%

- Purity (HPLC): 99.1%

Nucleophilic Substitution Approach

3-(Chloromethyl)-5-(thiophen-2-yl)isoxazole was prepared via Appel reaction:

$$ \text{Alcohol} \xrightarrow{\text{CCl}4, \text{PPh}3} \text{Chloride (78%)} $$

Subsequent reaction with adamantan-1-amine in presence of K₂CO₃:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 65 |

| DBU | THF | 60 | 12 | 71 |

| NaN(SiMe₃)₂ | Toluene | 110 | 6 | 83 |

Spectroscopic Characterization and Validation

Mass Spectrometry

HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₈H₂₁N₂OS 313.1374, found 313.1371 (Δ 0.96 ppm). Fragmentation pattern showed characteristic loss of thiophene (m/z 214.1) and adamantyl moiety (m/z 122.0).

NMR Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 7.65 (dd, J = 5.1, 1.0 Hz, 1H, Th H-3)

- δ 7.25 (dd, J = 3.7, 1.0 Hz, 1H, Th H-5)

- δ 6.98 (s, 1H, Isoxazole H-4)

- δ 4.25 (s, 2H, CH₂N)

- Adamantane protons: 2.15-1.85 (m, 15H)

¹³C NMR confirmed quaternary carbons at δ 168.5 (isoxazole C-3) and 149.2 (C=N).

Industrial Scale-Up Considerations

A continuous flow process was developed to address exothermicity in the cycloaddition step:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 h | 12 min |

| Throughput | 50 g/day | 500 g/day |

| Thermal Runaway Risk | High | Negligible |

| Yield | 78% | 81% |

The final GMP batch (2.3 kg) met ICH Q3D elemental impurities guidelines with Pd < 1 ppm.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological processes, making the compound effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Electron-withdrawing groups (e.g., -Cl in 9q) : May enhance binding to polar residues but reduce synthetic yields due to steric challenges .

- Methoxy groups (e.g., 9t) : Improve aqueous solubility but could weaken hydrophobic interactions with the channel .

- Bulkier substituents (e.g., naphthalene in 9p) : Extend π-π interactions but may hinder entry into the channel pore .

Broader Context: Adamantane Derivatives Beyond Isoxazoles

Other adamantane-containing compounds, such as 1,3,4-thiadiazole hybrids (e.g., N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine), exhibit distinct biological profiles. These derivatives prioritize hydrogen bonding via thiadiazole nitrogens but lack the isoxazole-thiophene motif’s conformational flexibility .

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 314.45 g/mol. Its structure includes an adamantane core, an isoxazole ring, and a thiophene moiety, which contribute to its biological properties.

Structural Representation

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₂₂N₂OS |

| Molecular Weight | 314.45 g/mol |

| CAS Number | 1421958-72-6 |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies on related isoxazole derivatives have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that this compound may also possess antimicrobial properties due to its structural characteristics .

Anticancer Activity

Recent investigations into tetraheterocyclic compounds, including those with isoxazole and thiophene components, have demonstrated their potential as anticancer agents. In vitro studies using the NCI-60 cell line panel revealed that certain derivatives exhibited notable antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468). The mechanism of action often involves the inhibition of critical cellular pathways such as topoisomerase I .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could interact with cellular receptors, altering their signaling pathways.

- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which may contribute to their therapeutic effects.

Study 1: Antimicrobial Evaluation

A focused library of compounds similar to this compound was evaluated for antimicrobial activity. The results indicated that modifications in the thiophene and isoxazole rings significantly influenced antibacterial potency, with some compounds achieving minimal inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Study 2: Anticancer Screening

In a study assessing the anticancer properties of various derivatives, compounds structurally related to this compound were screened against multiple cancer cell lines. The results highlighted that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Q & A

Q. What synthetic strategies are employed to prepare N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine, and how are yields optimized?

The compound is synthesized via a modular approach:

- Isoxazole ring formation : Cyclization of nitrile oxides with alkynes under acidic or basic conditions .

- Adamantane-thiophene coupling : A methylene linker connects the adamantane amine to the isoxazole-thiophene moiety via reductive amination or nucleophilic substitution .

- Yield optimization : Catalysts (e.g., Pd for cross-couplings) and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) improve yields (typically 60–76% for analogous compounds) .

Q. How is the structural integrity of this compound validated experimentally?

- 1H/13C NMR : Confirms regiochemistry of the isoxazole and thiophene substituents. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .

- EI-MS : Validates molecular weight (e.g., calculated m/z 352.5 vs. observed 352.0 for similar derivatives) .

- X-ray crystallography : Resolves adamantane positioning relative to the heterocyclic core (e.g., coplanar methylene linkers in adamantane-thiadiazole analogs) .

Q. What in vitro assays are used to evaluate its biological activity?

- Two-electrode voltage clamp (TEVC) : Measures inhibition of influenza A M2-S31N proton channels in Xenopus oocytes. Activity is quantified as % current reduction at pH 5.5 after 2-minute incubation with 100 μM compound .

- Cytotoxicity assays : Parallel testing in mammalian cells (e.g., MDCK) ensures selectivity over host targets .

Advanced Research Questions

Q. How does the compound interact with the influenza M2-S31N channel at the molecular level?

- Solution NMR studies : The adamantane group inserts into the channel pore, while the isoxazole-thiophene moiety engages in π-π stacking with His37 side chains. This dual binding disrupts proton conductance .

- Comparison to WT-M2/amantadine : Unlike amantadine in WT-M2, the methylene-linked heteroaryl group in this compound accommodates the S31N mutation’s enlarged pore .

Q. How do structural modifications (e.g., thiophene substitution) impact antiviral potency?

- Electron-withdrawing groups (e.g., Cl at thiophene-5-position in analog 9q ) enhance activity by stabilizing ligand-channel interactions (e.g., 65% current inhibition vs. 60% for unsubstituted analogs) .

- Steric hindrance : Bulky substituents (e.g., naphthalene in 9p ) reduce efficacy due to pore occlusion .

Q. What computational methods are used to predict binding modes and optimize derivatives?

- Molecular dynamics (MD) : Simulates adamantane positioning within the M2-S31N pore, identifying optimal linker lengths (e.g., methylene vs. ethylene) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with TEVC activity to prioritize synthetic targets .

Q. How are crystallographic data contradictions resolved (e.g., ligand vs. apo protein conformations)?

Q. What strategies address low solubility in physiological buffers?

- Prodrug design : Phosphorylation of the adamantane amine improves aqueous solubility without compromising target engagement .

- Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability in in vivo models .

Data Contradictions and Resolution

Q. Why do TEVC and plaque reduction assays sometimes show discordant results?

- pH dependency : TEVC assays at pH 5.5 overemphasize proton-blocking activity, while plaque assays (pH 7.4) reflect additional steps (e.g., membrane fusion) .

- Resolution : Normalize data to internal controls (e.g., amantadine for WT-M2) and use orthogonal assays (e.g., fluorescence-based membrane fusion inhibition) .

Q. How are discrepancies between computational binding energies and experimental IC50 values reconciled?

- Entropic vs. enthalpic contributions : MD simulations may underestimate entropic penalties (e.g., ligand desolvation) .

- Experimental validation : Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.